molecular formula C11H12INO2 B1432404 (3S)-1-(2-iodobenzoyl)pyrrolidin-3-ol CAS No. 1567875-27-7

(3S)-1-(2-iodobenzoyl)pyrrolidin-3-ol

Cat. No. B1432404
M. Wt: 317.12 g/mol
InChI Key: DJGILGNVPQHALI-QMMMGPOBSA-N
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Description

(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol, often abbreviated as IBPO, is a synthetic compound derived from pyrrolidin-3-ol and 2-iodobenzoyl chloride. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. IBPO is an important chemical intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied in the context of drug delivery and cancer therapy.

Scientific Research Applications

Asymmetric Catalysis

Pyrrolidine derivatives serve as effective organocatalysts in asymmetric catalysis, facilitating reactions with good to high yield and excellent enantioselectivities. The hydrogen bond formation between the catalyst and reactants like β-nitrostyrene plays a crucial role in these processes. NMR studies on related compounds have been utilized to investigate the catalyzing mechanism further, providing references for similar chemical assignments (Cui Yan-fang, 2008).

Synthesis of Bioactive Molecules

Research includes developing new approaches for synthesizing pyrrolidine derivatives bearing biologically relevant heterocyclic moieties. These methods showcase broad substrate scope, high chemical and stereochemical efficiency, and simplicity. Such derivatives are pivotal in creating compounds with potential biological activities, highlighting the versatility of pyrrolidine-based catalysts in organic synthesis (D. Kowalczyk, J. Wojciechowski, Ł. Albrecht, 2016).

Materials Science

Pyrrolidine and its derivatives also find applications in materials science, such as in the development of phosphorescent organic light-emitting diodes (PhOLEDs). Studies on bipolar host materials incorporating pyrrolidine units for PhOLEDs have led to high-efficiency blue, green, and white phosphorescence OLEDs, demonstrating the compound's utility in optoelectronic applications (Wei Li, Jiuyan Li, Di Liu, Qianqian Jin, 2016).

properties

IUPAC Name

[(3S)-3-hydroxypyrrolidin-1-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGILGNVPQHALI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(2-iodobenzoyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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